

A Comparative Guide to the In Vitro Efficacy of PEG-Based PROTACs

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Compound of Interest

Compound Name: *m*-PEG3-S-PEG2-OH

Cat. No.: B8106168

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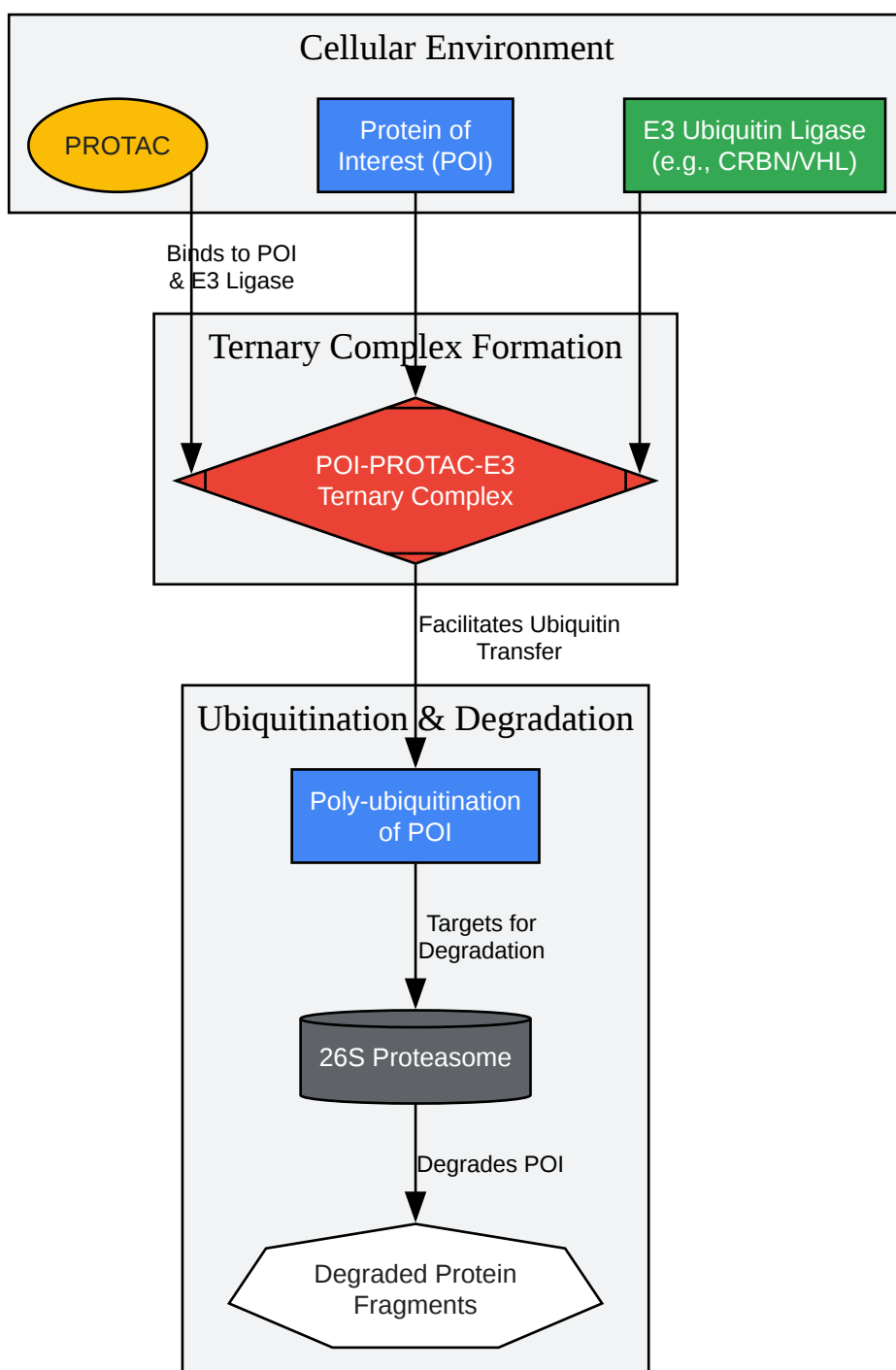
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in-toro performance of PROTACs (Proteolysis-Targeting Chimeras) utilizing polyethylene glycol (PEG) based linkers. While specific experimental data for **m-PEG3-S-PEG2-OH** linkers is not extensively available in published literature, this guide will use analogous, well-characterized PEG linkers as a reference to provide a framework for assessing efficacy. The methodologies and principles described herein are directly applicable to the evaluation of novel PROTACs, including those based on the **m-PEG3-S-PEG2-OH** linker.

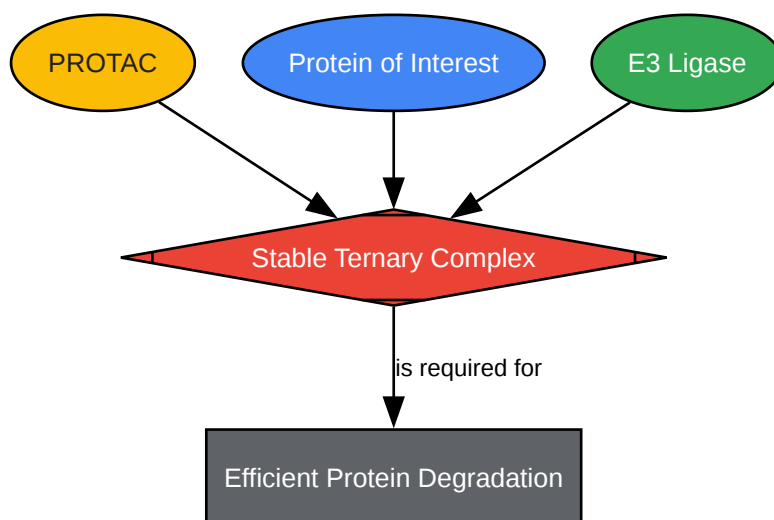
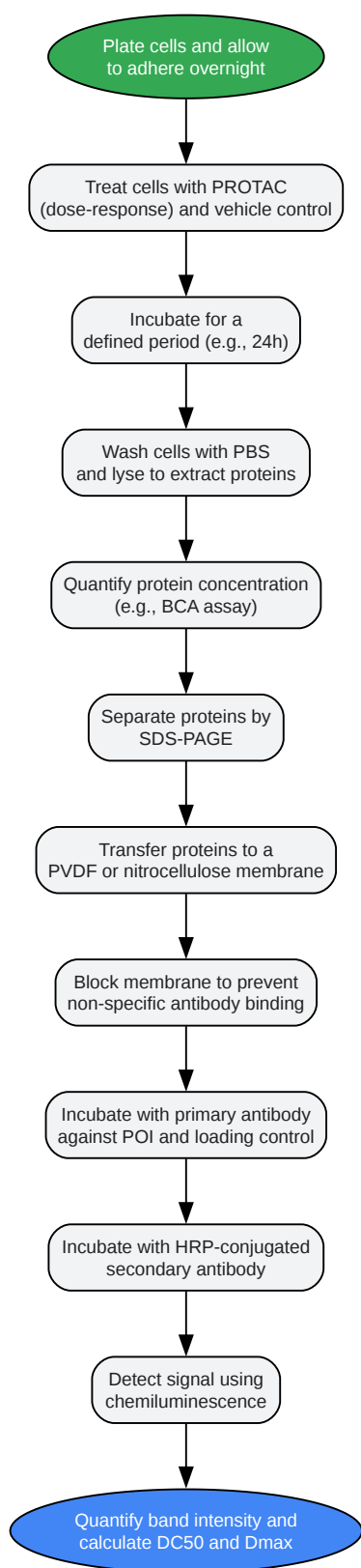
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[4] PEG-based linkers are commonly used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[5]

Mechanism of Action

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

Below is a diagram illustrating the general mechanism of PROTAC-induced protein degradation.





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